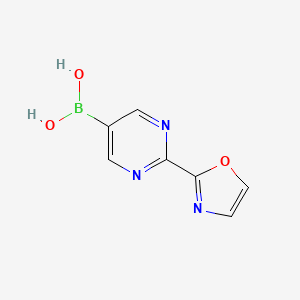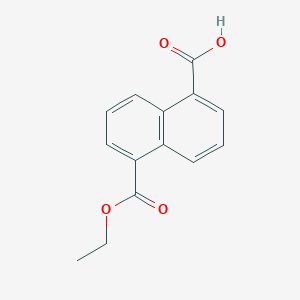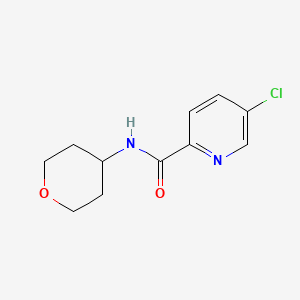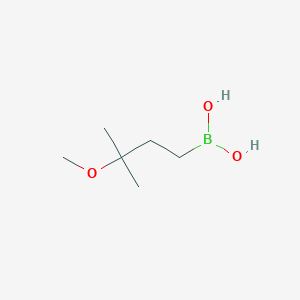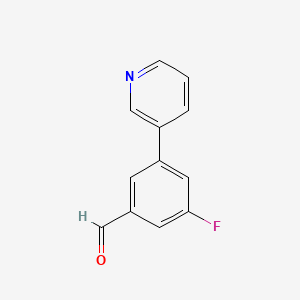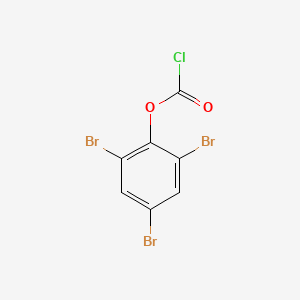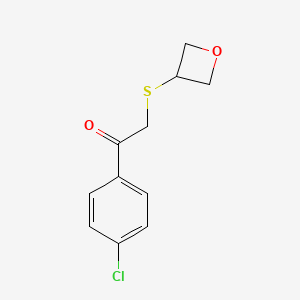
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is an organic compound that features a chlorophenyl group, an oxetane ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves the following steps:
Formation of the oxetane ring: This can be achieved through cyclization reactions involving epoxides and nucleophiles.
Introduction of the thioether linkage: This step often involves the reaction of a thiol with an appropriate electrophile.
Attachment of the chlorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one can undergo several types of chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The oxetane ring and thioether linkage could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethane: Lacks the carbonyl group.
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-sulfone: Contains a sulfone group instead of a thioether.
Uniqueness
1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is unique due to the combination of the oxetane ring, thioether linkage, and chlorophenyl group. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11ClO2S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C11H11ClO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |
InChI Key |
IRTIRTBNGMLOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)SCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


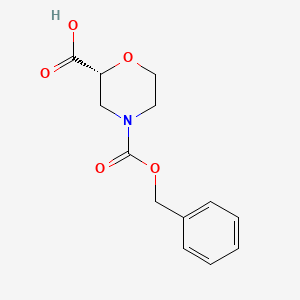
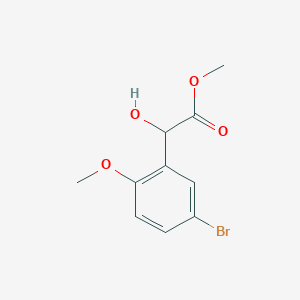
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)
![N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B13568952.png)
